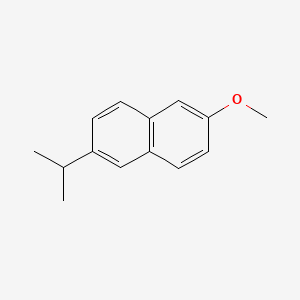

2-Isopropyl-6-methoxynaphthalene

Description

Significance of Substituted Naphthalene (B1677914) Scaffolds in Modern Organic Synthesis

Substituted naphthalene scaffolds are of paramount importance in modern organic synthesis due to their prevalence in biologically active compounds and functional materials. ijpsjournal.comnih.gov The naphthalene ring system is a key structural motif in numerous natural products and pharmaceuticals. chemistryviews.org Its ability to be functionalized at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly enhance its biological activity or material function. nih.gov

In medicinal chemistry, naphthalene derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netnih.gov The naphthalene moiety can serve as a bioisostere for a benzene (B151609) ring, sometimes improving the metabolic stability and pharmacological profile of a drug molecule. nih.gov Examples of commercially available drugs containing the naphthalene scaffold include Nafcillin, Tolnaftate, and Terbinafine. ijpsjournal.com Furthermore, the core structure is found in potent agents such as topoisomerase inhibitors and microtubule inhibitors used in cancer research. nih.gov

Beyond medicine, substituted naphthalenes, particularly core-substituted naphthalene-diimides (cNDIs), are extensively explored in materials science. thieme-connect.de These derivatives possess attractive photophysical and redox properties, making them ideal building blocks for supramolecular assemblies and organic optoelectronic devices. thieme-connect.de The ability to engineer these molecules at the core allows for the creation of functional materials with tunable properties for applications in organic electronics. thieme-connect.de The development of efficient synthetic methods, including various metal-catalyzed cross-coupling and cycloaddition reactions, has significantly broadened the accessibility and diversity of these valuable scaffolds. researchgate.net

Overview of 2-Isopropyl-6-methoxynaphthalene as a Key Synthetic Intermediate

Within the vast family of naphthalene derivatives, this compound emerges as a significant synthetic intermediate, primarily recognized for its role in the production of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. google.com Naproxen is the D-enantiomer of 2-(6-methoxy-2-naphthyl)propionic acid and is a widely used pharmaceutical for its anti-inflammatory, analgesic, and antipyretic activities. google.com

The synthesis of Naproxen often involves multi-step processes where the specific substitution pattern of the naphthalene core is critical. One synthetic route utilizes 2-methoxynaphthalene (B124790) as a starting material, which is then functionalized. google.com An alternative and notable process starts with 2,6-diisopropylnaphthalene (B42965) (DIPN). In this pathway, DIPN undergoes a series of reactions, including hydroperoxidation, to ultimately yield key intermediates. google.com

A crucial step in certain synthetic strategies involves the creation of the 2-isopropyl and 6-methoxy substitution pattern on the naphthalene ring. For instance, 2-methoxynaphthalene can be isopropylated to produce 2-methoxy-6-isopropylnaphthalene. google.com This intermediate is a direct precursor that can be further transformed. One described method involves the dehydrogenation of 2-methoxy-6-isopropylnaphthalene to yield the corresponding isopropenyl derivative, 2-methoxy-6-isopropenylnaphthalene. This olefin can then undergo further reactions on the path to synthesizing the target propionic acid derivative. google.com The strategic use of this compound highlights its importance as a building block in the industrial synthesis of high-value pharmaceutical compounds.

Compound Data

| Compound Name | IUPAC Name | Molecular Formula | Use/Significance |

| This compound | This compound | C₁₄H₁₆O | Synthetic intermediate for Naproxen google.com |

| Naproxen | (S)-2-(6-methoxynaphth-2-yl)propanoic acid | C₁₄H₁₄O₃ | Anti-inflammatory drug google.com |

| Naphthalene | Naphthalene | C₁₀H₈ | Parent aromatic hydrocarbon ijpsjournal.com |

| 2-Methoxynaphthalene | 2-methoxynaphthalene | C₁₁H₁₀O | Starting material in synthesis google.comchemicalbook.com |

| 2,6-Diisopropylnaphthalene | 2,6-di(propan-2-yl)naphthalene | C₁₆H₂₀ | Starting material in synthesis google.com |

| 2-Acetyl-6-methoxynaphthalene (B28280) | 1-(6-methoxynaphthalen-2-yl)ethan-1-one | C₁₃H₁₂O₂ | Intermediate in synthesis google.comniir.org |

| 2-methoxy-6-isopropenylnaphthalene | 2-isopropenyl-6-methoxynaphthalene | C₁₄H₁₄O | Intermediate in Naproxen synthesis google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-propan-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-10(2)11-4-5-13-9-14(15-3)7-6-12(13)8-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKRTZRMVMTCPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919261 | |

| Record name | 2-Methoxy-6-(propan-2-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92297-66-0 | |

| Record name | 2-Methoxy-6-(1-methylethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092297660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-6-(propan-2-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 2 Isopropyl 6 Methoxynaphthalene

Catalytic Alkylation Approaches for Naphthalene (B1677914) Functionalization

The introduction of an isopropyl group onto the 2-methoxynaphthalene (B124790) skeleton is typically achieved through Friedel-Crafts alkylation. iitm.ac.inresearchgate.net This class of reaction involves an electrophilic aromatic substitution where an alkylating agent, such as propylene (B89431) or 2-propanol, is reacted with the aromatic substrate in the presence of a catalyst. google.com While traditional Lewis acid catalysts like aluminum chloride (AlCl₃) can be used, modern approaches increasingly favor solid acid catalysts, particularly zeolites, to overcome issues of waste, corrosion, and catalyst recovery. iitm.ac.inresearchgate.net

Shape-Selective Catalysis in Isopropylation Reactions

Zeolites have emerged as highly effective catalysts for the isopropylation of naphthalene derivatives due to their microporous structures, which impart shape selectivity. iitm.ac.inresearchgate.net The specific pore dimensions and channel systems of different zeolite types can influence the regioselectivity of the alkylation reaction, favoring the formation of certain isomers over others. iitm.ac.innih.gov

In the isopropylation of 2-methoxynaphthalene, the desired product is the 2,6-isomer (2-isopropyl-6-methoxynaphthalene). iitm.ac.in Large-pore zeolites such as H-mordenite (H-MOR), H-Y, and H-BEA have been extensively studied for this purpose. iitm.ac.inresearchgate.net The catalytic activity and selectivity are highly dependent on the zeolite structure. For instance, H-mordenite has been shown to exhibit high selectivity towards the formation of 2,6-diisopropylnaphthalene (B42965) due to steric constraints within its channels that disfavor the formation of bulkier isomers. nih.gov The reaction using dealuminized mordenite (B1173385) as a catalyst with propylene as the isopropylating agent at 225°C yielded 2-methoxy-6-isopropylnaphthalene with 34% selectivity at a 12% conversion rate. google.com Increasing the temperature to 275°C resulted in a 19% conversion and 31% selectivity. google.com

The choice of alkylating agent also plays a role. While propylene is a common choice, tert-butanol (B103910) has also been investigated. iitm.ac.ingoogle.com Studies using tert-butanol with large-pore zeolites have shown that H-Y is a highly active catalyst, though it can lead to side reactions like dialkylation and demethylation. iitm.ac.inresearchgate.net In contrast, H-MOR demonstrates remarkable selectivity for the 6-substituted product, achieving up to 96% selectivity at 65% conversion. iitm.ac.inresearchgate.net This high selectivity is attributed to the shape-selective nature of the zeolite, where the dimensions of the micropores favor the formation of the less sterically hindered linear product. iitm.ac.in

| Catalyst | Alkylating Agent | Temperature (°C) | Conversion (%) | Selectivity to this compound (%) | Reference |

| Dealuminized Mordenite | Propylene | 225 | 12 | 34 | google.com |

| Dealuminized Mordenite | Propylene | 275 | 19 | 31 | google.com |

| H-MOR | tert-Butanol | - | 65 | 96 | iitm.ac.inresearchgate.net |

Mechanistic Aspects of Catalyzed Alkylation Processes

The mechanism of Friedel-Crafts alkylation involves the generation of an electrophile, typically a carbocation, from the alkylating agent. libretexts.org In the case of isopropylation using propylene, the propylene molecule is activated by a proton from the acidic sites of the zeolite catalyst to form an isopropyl carbocation. This electrophile then attacks the electron-rich naphthalene ring.

The methoxy (B1213986) group at the C-2 position of 2-methoxynaphthalene is an activating group, directing electrophilic substitution to specific positions on the naphthalene nucleus. rsc.org The reaction proceeds through the formation of a sigma complex (also known as an arenium ion), a resonance-stabilized carbocation intermediate. researchgate.net The final step involves the deprotonation of this intermediate to restore the aromaticity of the naphthalene ring and regenerate the catalyst's active site. researchgate.net The use of metal triflates in deep eutectic solvents has also been explored as a recyclable catalytic system for Friedel-Crafts reactions, where the metal triflate facilitates the formation of the acylium ion intermediate. acs.org

Regioselective Functionalization of Naphthalene Nucleus

The regioselectivity of the alkylation of 2-methoxynaphthalene is a crucial aspect, as multiple positions on the naphthalene ring are susceptible to electrophilic attack. The primary products are typically the 1- and 6-substituted isomers. rsc.orgstackexchange.com The distribution of these products is influenced by both electronic and steric factors, as well as reaction conditions such as the catalyst, solvent, and temperature. stackexchange.com

Electronically, the methoxy group at the C-2 position activates the C-1 and C-6 positions for electrophilic substitution. rsc.org However, the C-1 position is sterically hindered by the peri-hydrogen at the C-8 position. stackexchange.com This steric hindrance becomes more significant with bulkier alkylating agents, leading to a preference for substitution at the less hindered C-6 position. stackexchange.com

The use of shape-selective catalysts like zeolites can further control the regioselectivity. The confined environment within the zeolite pores can sterically disfavor the transition state leading to the bulkier 1-isomer, thereby enhancing the selectivity for the linear 6-isomer. iitm.ac.in This is a key advantage of using zeolites over conventional Lewis acid catalysts, which often result in a mixture of isomers. iitm.ac.in For example, in the acetylation of 2-methoxynaphthalene, a reaction analogous to alkylation, the use of H-beta zeolite has been shown to increase the selectivity for the 6-acyl product by restricting access to the 1-position. conicet.gov.ar

Advanced Functional Group Transformations and Derivatization Strategies

Once this compound is synthesized, it can undergo further transformations to yield valuable derivatives, including the active pharmaceutical ingredient Naproxen.

Hydroperoxidation and Subsequent Decomposition Pathways

A key transformation of this compound is its oxidation to form a hydroperoxide. This is typically achieved through aerobic oxidation, where the compound is reacted with oxygen or air, often in the presence of a catalyst or initiator. google.comresearchgate.net The reaction targets the tertiary hydrogen of the isopropyl group, leading to the formation of 2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene. google.com

N-Hydroxyphthalimide (NHPI) has been identified as an efficient catalyst for this oxidation, yielding up to 87% of the hydroperoxide. researchgate.net The process can also be initiated with a small amount of cumene (B47948) hydroperoxide. google.com The hydroperoxide is a key intermediate that can then be decomposed to form other valuable products. researchgate.net

The decomposition of 2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene can lead to the formation of 2-acetyl-6-methoxynaphthalene (B28280) (a ketone) and 2-methoxy-6-(1-hydroxy-1-methylethyl)naphthalene (an alcohol). google.comresearchgate.net The selective decomposition to either the ketone or the alcohol can be controlled by the reaction conditions and the catalysts used. For instance, a combination of an initial oxidation step to the hydroperoxide followed by a controlled decomposition has been shown to be an efficient route to both the ketone and the alcohol, with yields of 40% and 56%, respectively. researchgate.net

Oxidative Transformations for Carboxylic Acid and Ketone Formation

Further oxidation of the derivatives of this compound can lead to the formation of carboxylic acids and ketones, which are important intermediates in pharmaceutical synthesis. google.com For instance, 2-acetyl-6-methoxynaphthalene, which can be formed from the decomposition of the hydroperoxide, is a direct precursor to Naproxen. google.com

Alternatively, the prodrug Nabumetone, which is 4-(6-methoxy-2-naphthyl)butan-2-one, is metabolized in the body to the active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which is structurally similar to Naproxen. nih.govnih.gov The synthesis of Nabumetone can be achieved through various routes, including the reaction of 2-bromo-6-methoxynaphthalene (B28277) with methyl vinyl ketone followed by selective hydrogenation. google.com The metabolic pathway of Nabumetone involves an oxidative cleavage to form the active carboxylic acid. nih.gov

The direct oxidation of 2-(6-methoxy-2-naphthyl)propionaldehyde, another derivative, to 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) can be achieved using oxidizing agents like chromic acid. google.com

| Starting Material | Reaction | Product | Catalyst/Reagent | Yield (%) | Reference |

| This compound | Aerobic Oxidation | 2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene | N-Hydroxyphthalimide (NHPI) | 87 | researchgate.net |

| This compound | Hydroperoxidation & Decomposition | 2-acetyl-6-methoxynaphthalene | - | 40 | researchgate.net |

| This compound | Hydroperoxidation & Decomposition | 2-methoxy-6-(1-hydroxy-1-methylethyl)naphthalene | - | 56 | researchgate.net |

Dehydrogenation Strategies for Unsaturated Naphthalene Derivatives

The final step in many syntheses of naphthalene derivatives is the aromatization of a hydrogenated precursor, such as a tetralone or tetralin. This dehydrogenation is crucial for creating the stable, fully aromatic naphthalene core. For precursors like 7-isopropyl-6-methoxy-1-tetralone, catalytic dehydrogenation is a common and effective strategy.

Palladium on carbon (Pd/C) is a widely employed and highly efficient heterogeneous catalyst for the dehydrogenation of tetralones and their corresponding tetralins. nih.govresearchgate.netrsc.org The reaction is typically carried out at elevated temperatures, and the process is driven to completion by the removal of hydrogen gas, often in an open vessel. stackexchange.com Mechanistic studies suggest that the dehydrogenation of tetralin over a palladium catalyst proceeds through an initial oxidative addition of a benzylic C-H bond to the palladium(0) surface, forming a Pd(II) intermediate. stackexchange.com This is followed by isomerization and subsequent elimination of hydrogen gas to yield the dihydronaphthalene intermediate, which then undergoes a second dehydrogenation sequence to afford the final naphthalene product. stackexchange.com

Research comparing palladium and platinum catalysts has shown that while Pt/C can be more effective for the initial dehydrogenation of fully saturated rings (like decalin to tetralin), Pd/C is energetically more favorable for the subsequent aromatization of tetralin to naphthalene. rsc.org This makes Pd/C the preferred catalyst for this specific transformation. The reaction can be performed using the substrate neat or in a high-boiling solvent, sometimes in the presence of a hydrogen acceptor to facilitate the reaction at lower temperatures. nih.gov However, simply heating with Pd/C under an inert atmosphere is often sufficient. acs.org

Table 1: Catalysts for Dehydrogenation of Tetralone/Tetralin Precursors

| Catalyst System | Substrate Type | Key Features | References |

|---|---|---|---|

| Pd/C | Tetralones, Tetralins | Highly efficient and commonly used for aromatization. Energetically favored for the tetralin-to-naphthalene step. | nih.govresearchgate.netrsc.org |

| Pt/C | Decalins, Tetralins | More effective for initial dehydrogenation of saturated rings compared to Pd/C. | rsc.org |

| NiMo/Al₂O₃ | Tetralin, Naphthalene | Studied for hydroprocessing; can facilitate both hydrogenation and dehydrogenation depending on conditions. Dehydrogenation is endothermic and favored by inductively heated beds. | mdpi.com |

| Te-Pd/C | Tetralin | Addition of tellurium can maintain high conversion rates over a wider range of substrate volumes under reactive distillation conditions. | researchgate.net |

Amination and C-C Bond Cleavage Reactions

Traditional organic synthesis focuses on constructing molecular skeletons by forming carbon-carbon bonds. However, modern strategies involving selective C-C bond cleavage, or "skeletal editing," are emerging as powerful tools for modifying molecular frameworks. researchgate.net One such innovative approach is the reductive amination of C-C sigma (σ) bonds, which offers a complementary method to the classical reductive amination of carbonyl C=O pi (π) bonds. chemrxiv.orgacs.org

This novel transformation targets the C-C bond adjacent to a carbonyl group, enabling the formal insertion of a nitrogen atom into a carbon chain. researchgate.netacs.org The reaction proceeds through a mechanistically complex cascade, often involving a borane (B79455) catalyst and a hydroxylamine-based nitrogen source. acs.org This method allows for the synthesis of complex tertiary amines from ketone precursors. acs.org For instance, a cyclic ketone could be converted into an expanded nitrogen-containing heterocycle, demonstrating a powerful ring-expansion strategy. While not yet documented specifically for the synthesis of this compound, this methodology could theoretically be applied to a precursor ketone to introduce nitrogen-containing functionalities in a novel way.

Another related strategy is the photocatalytic cleavage and amination of C-C bonds in cycloalkanols, which can be achieved using cerium(III) chloride complexes under visible light. nih.gov These methods highlight a paradigm shift in synthesis, where existing molecular skeletons can be directly edited to install new functional groups, providing access to valuable amine building blocks from readily available hydrocarbons through direct structural modification. researchgate.netrsc.org

Environmentally Benign Synthetic Approaches

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly influencing the design of synthetic routes. For naphthalene derivatives, this involves employing safer reagents, using catalytic rather than stoichiometric reagents, and exploring novel energy sources like electricity.

Utilization of Green Reagents and Catalysts

A key area for greening the synthesis of aromatic ketones, common precursors to substituted naphthalenes, is in the Friedel-Crafts acylation reaction. researchgate.net Traditionally, this reaction requires more than a stoichiometric amount of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃), which generates significant corrosive waste upon workup. researchgate.net Modern approaches focus on replacing these homogeneous catalysts with solid, reusable heterogeneous catalysts.

Greener Catalysts for Friedel-Crafts Acylation:

Zeolites and Clays: These microporous aluminosilicates can act as solid Brønsted or Lewis acids, facilitating acylation reactions with high regioselectivity and allowing for easy catalyst recovery and recycling. routledge.comnih.gov

Sulfated Zirconia and Heteropolyacids: These solid superacids are powerful catalysts for acylation and can be used in smaller quantities and recycled more effectively than traditional Lewis acids. researchgate.netroutledge.com

Metal Oxides: Eco-friendly and inexpensive metal oxides, such as ZnO, have been successfully used as catalysts for the acylation of aromatic compounds. researchgate.net

Beyond the Friedel-Crafts reaction, biocatalysis offers a highly selective and environmentally friendly route for modifying the naphthalene core. Fungal peroxygenases, for example, can catalyze the epoxidation of naphthalene using hydrogen peroxide (H₂O₂) as a green oxidant. nih.govacs.org This enzymatic reaction breaks the aromaticity of the naphthalene ring to form an epoxide, a valuable chiral intermediate that can be used for further chemical transformations. acs.org This biocatalytic approach avoids the use of heavy metals and harsh oxidants, operating under mild conditions in aqueous media. nih.gov

Table 2: Comparison of Traditional vs. Green Acylation Catalysts

| Catalyst Type | Example(s) | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Traditional Lewis Acid | AlCl₃, FeCl₃ | High reactivity, well-established | Stoichiometric amounts needed, corrosive, produces hazardous waste, difficult to recycle | researchgate.netresearchgate.net |

| Heterogeneous Catalysts | Zeolites, Clays, Sulfated Zirconia | Reusable, non-corrosive, reduced waste, high selectivity | Can be less active than traditional catalysts, may require higher temperatures | researchgate.netroutledge.comnih.gov |

| Biocatalysts | Fungal Peroxygenases | High selectivity (enantioselectivity), mild reaction conditions, uses green oxidants (H₂O₂), biodegradable | Limited substrate scope, potential for enzyme inactivation | nih.govacs.org |

Electrochemical Synthesis Techniques for Naphthalene Derivatives

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry. rsc.org By using electrons as a "mass-free" reagent, electrochemical methods can often replace stoichiometric chemical oxidants or reductants, minimizing waste and avoiding hazardous reagents. rsc.orgrsc.org

For the synthesis of naphthalene derivatives, electrochemical annulation reactions provide a direct route to construct the fused ring system. rsc.org These methods can proceed via radical-radical cross-coupling followed by a tandem 6π-electrocyclization, often under mediator-free conditions where the electron transfer occurs directly at the electrode surface. rsc.org This approach offers high functional group tolerance and can be performed under mild conditions.

Furthermore, electrochemical techniques can be used to modify existing naphthalene structures. For example, the electrochemical carboxylation of 2-substituted naphthalenes using CO₂ has been demonstrated. acs.org This reaction can be directed to produce 1,2-dihydronaphthalene (B1214177) derivatives, showcasing a method for both functionalization and dearomatization. The use of electricity from renewable sources further enhances the green credentials of these synthetic methods. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Isopropyl 6 Methoxynaphthalene

Elucidation of Reaction Pathways and Transient Intermediates

The chemical transformations of 2-isopropyl-6-methoxynaphthalene and structurally similar compounds are central to the synthesis of valuable pharmaceutical agents, most notably Naproxen. The reaction pathways often involve multiple steps, proceeding through various transient intermediates. One established route to a related propionic acid derivative starts from 2,6-diisopropylnaphthalene (B42965) or 2-methoxynaphthalene (B124790). google.com

A key transformation involves the conversion of a ketone intermediate, 2-acetyl-6-methoxynaphthalene (B28280), into a 2-substituted propylene (B89431) oxide. This is followed by conversion to a propylene aldehyde and subsequent oxidation to yield the final propionic acid. google.com However, this pathway can exhibit low conversion rates. google.com

An alternative and more detailed pathway involves the dehydration of 2-methoxy-6-(1-hydroxy-1-methylethyl)naphthalene to form 2-methoxy-6-isopropenylnaphthalene. google.com This dehydration is typically achieved by heating at temperatures between 60°C and 250°C, sometimes with a catalyst. google.com The resulting olefin derivative, 2-methoxy-6-isopropenylnaphthalene, can then be oxidized to form the corresponding aldehyde, 2-(6-methoxy-2-naphthyl)propionaldehyde. google.com This oxidation is often catalyzed by palladium compounds such as palladium chloride or palladium diacetate, with co-catalysts like copper chloride used to economize the process. google.com The final step is the oxidation of the aldehyde to the carboxylic acid, which can be accomplished using reagents like chromic acid in an acetone (B3395972) and water mixture. google.com

| Intermediate Compound Name | Formula | Role in Pathway | Source |

|---|---|---|---|

| 2-methoxy-6-(1-hydroxy-1-methylethyl)naphthalene | C14H16O2 | Precursor to the olefin derivative via dehydration. | google.com |

| 2-methoxy-6-isopropenylnaphthalene | C14H14O | Olefin intermediate formed from dehydration; oxidized to an aldehyde. | google.com |

| 2-(6-methoxy-2-naphthyl)propionaldehyde | C14H14O2 | Aldehyde intermediate formed from the oxidation of the isopropenyl group. | google.com |

| 2-acetyl-6-methoxynaphthalene | C13H12O2 | Ketone intermediate in alternative synthesis routes. | google.com |

Studies on Electrophilic Aromatic Substitution Patterns and Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings like the naphthalene (B1677914) core of this compound. The general mechanism proceeds in two principal steps. masterorganicchemistry.comchemistrysteps.com First, the aromatic π-electron system acts as a nucleophile, attacking an electrophile (E+). This initial attack is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comchemistrysteps.com In the second, faster step, a base removes a proton from the carbon atom bonded to the electrophile, restoring the aromatic system. masterorganicchemistry.com

The regiochemical outcome of EAS on a substituted naphthalene like this compound is governed by the directing effects of the existing substituents. Both the methoxy (B1213986) (-OCH₃) group at the C6 position and the isopropyl (-CH(CH₃)₂) group at the C2 position are activating groups, meaning they donate electron density to the ring, stabilizing the cationic intermediate and increasing the reaction rate compared to unsubstituted naphthalene. wikipedia.org

Methoxy Group (-OCH₃): This is a strong activating group due to its ability to donate electrons via resonance. It directs incoming electrophiles to the ortho (C5, C7) and para (C3, relative to C6, which is an invalid numbering for substitution on the same ring but indicates the electronic preference) positions.

Isopropyl Group (-CH(CH₃)₂): This is a weak activating group that donates electron density through an inductive effect and hyperconjugation. khanacademy.org It directs incoming electrophiles to its ortho (C1, C3) and para (C6, which is already substituted) positions. youtube.com

The combined influence of these two groups determines the most likely positions for substitution. Both groups direct towards the C3 position, making it a highly probable site for electrophilic attack. The C1, C5, and C7 positions are also activated. However, steric hindrance from the bulky isopropyl group at C2 is likely to disfavor attack at the adjacent C1 position. youtube.com The presence of a Lewis acid catalyst, such as aluminum chloride in Friedel-Crafts reactions, can complex with the oxygen of the methoxy group, increasing its steric bulk and further disfavoring substitution at the nearby C5 and C7 positions. stackexchange.com The specific reaction conditions, such as solvent and temperature, can also significantly influence the final product distribution between the possible isomers. stackexchange.comorgsyn.org

| Substituent | Position | Activating/Deactivating Effect | Directing Preference (ortho, meta, para) | Favored Positions for Substitution | Source |

|---|---|---|---|---|---|

| Isopropyl | C2 | Weakly Activating | ortho, para | C1, C3 | youtube.com |

| Methoxy | C6 | Strongly Activating | ortho, para | C5, C7 | wikipedia.org |

Carbon-Hydrogen (C-H) Functionalization Strategies and Mechanistic Insights

Direct C-H functionalization has emerged as a powerful strategy for molecular synthesis, offering more atom-economical routes by avoiding pre-functionalized starting materials. For a molecule like this compound, C-H functionalization can be targeted at either the aromatic C-H bonds on the naphthalene ring or the benzylic C-H bonds of the isopropyl group.

Strategies for aromatic C-H functionalization often rely on directing groups to control regioselectivity. nih.gov A directing group temporarily coordinates to a metal catalyst and positions it in proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization. While not specifically documented for this compound, nitrile-based templates have been successfully employed for the meta-selective C-H activation of other aromatic rings, a strategy that could potentially be adapted. nih.gov

Alternatively, the benzylic C-H bond of the isopropyl group is a prime target for functionalization. One approach involves deprotonation to form a benzylic carbanion, which can then react with various electrophiles. rsc.org The acidity of this benzylic proton can be significantly increased by the π-coordination of an electrophilic transition metal complex to the naphthalene ring. rsc.org This coordination stabilizes the resulting carbanion, facilitating its formation. Another strategy involves catalytic asymmetric C-H functionalization, where a chiral directing group, often an amino acid derivative bound to the substrate, can guide a metal catalyst to enantioselectively activate a specific C-H bond. rsc.org

Mechanistically, these transformations typically involve an organometallic intermediate. In directed C-H activation, a palladacycle or a similar metallacycle is often formed, which then undergoes oxidative addition, reductive elimination, or other elementary steps to forge the new bond. rsc.org

Role of Radical Intermediates and Catalytic Cycles in Transformations

While many transformations of this compound and its precursors involve ionic intermediates, radical pathways and catalytic cycles are also significant. Radical intermediates can be generated under specific oxidative conditions and are key to certain functional group transformations.

For instance, the side-chain oxidation of an isopropyl group can proceed through a radical mechanism. The oxidation of aldehydes to carboxylic acids, a key step in some synthetic routes to Naproxen, can be carried out with reagents like chromic acid, a process known to involve radical intermediates. google.com

Catalytic cycles are fundamental to many modern synthetic methods applied to this class of compounds. The palladium-catalyzed oxidation of an isopropenyl group to an aldehyde, for example, proceeds via a well-defined catalytic cycle. google.com This cycle likely involves the coordination of the olefin to the Pd(II) catalyst, followed by nucleophilic attack (e.g., by water), and subsequent steps that regenerate the catalyst for the next turnover. Understanding the interplay of chemical reaction rates and physical processes, such as phase transfer in multiphase reactions, is crucial for optimizing these catalytic systems. escholarship.org Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are essential for elucidating the elementary steps of these cycles, identifying rate-limiting steps, and understanding the factors that control selectivity. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 2-Isopropyl-6-methoxynaphthalene. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous assignment of the isopropyl and methoxy (B1213986) groups to the correct positions on the naphthalene (B1677914) ring.

In the ¹H NMR spectrum, the protons of the isopropyl group give rise to a characteristic doublet for the six equivalent methyl protons and a septet for the single methine proton. The methoxy group appears as a singlet. The aromatic protons on the naphthalene core exhibit complex splitting patterns due to spin-spin coupling, but their chemical shifts are indicative of their position relative to the electron-donating methoxy group and the alkyl substituent. The regiochemistry is confirmed by comparing the observed chemical shifts and coupling constants with those of known naphthalene derivatives, such as 1-methoxynaphthalene (B125815) and 2-methoxynaphthalene (B124790). chemicalbook.comchemicalbook.com For instance, the protons on the ring bearing the methoxy group are expected to be shifted to a higher field (lower ppm) compared to those on the unsubstituted ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl CH₃ | ~1.3 (d, 6H) | ~24 |

| Isopropyl CH | ~3.1 (sept, 1H) | ~34 |

| Methoxy OCH₃ | ~3.9 (s, 3H) | ~55 |

| Aromatic C1-H | 7.2-7.8 (m) | ~106 |

| Aromatic C2 | - | ~148 |

| Aromatic C3-H | 7.1-7.3 (m) | ~119 |

| Aromatic C4-H | 7.7-7.9 (m) | ~129 |

| Aromatic C4a | - | ~135 |

| Aromatic C5-H | 7.1-7.3 (m) | ~127 |

| Aromatic C6 | - | ~158 |

| Aromatic C7-H | 7.1-7.3 (m) | ~124 |

| Aromatic C8-H | 7.7-7.9 (m) | ~130 |

| Aromatic C8a | - | ~129 |

Mass Spectrometry Applications in Reaction Monitoring and Product Identification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful technique for monitoring the synthesis of this compound and confirming its identity. rsc.org In the context of a Grignard reaction to introduce the isopropyl group onto a 6-methoxynaphthalene precursor (like 2-bromo-6-methoxynaphthalene), GC-MS can be used to track the disappearance of the starting material and the appearance of the desired product. rsc.orgacs.org

The mass spectrum of this compound will show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which provides the elemental formula and confirms the identity of the compound with high confidence.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Key fragmentation pathways would include the loss of a methyl group (M-15) from the isopropyl moiety to form a stable secondary carbocation, and the loss of the entire isopropyl group (M-43). The presence of peaks corresponding to the methoxynaphthalene fragment would also be expected. By analyzing these fragments, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. copernicus.orgnih.govresearchgate.net Furthermore, LC-MS analysis is particularly useful for identifying and quantifying isomers and by-products in the reaction mixture, ensuring the purity of the final product. oup.com

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Significance |

| 200 | [C₁₄H₁₆O]⁺ | Molecular Ion (M⁺) |

| 185 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| 157 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

| 158 | [C₁₁H₁₀O]⁺ | Methoxynaphthalene fragment |

| 143 | [C₁₀H₇O]⁺ | Loss of methyl from the methoxy group |

| 115 | [C₉H₇]⁺ | Naphthalene fragment after loss of substituents |

In Situ Spectroscopic Methods for Real-Time Reaction Analysis

In situ spectroscopic techniques, such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, are invaluable for the real-time, continuous monitoring of chemical reactions. nih.govmdpi.com In the synthesis of this compound, which often involves highly reactive and exothermic Grignard reagents, in situ monitoring is crucial for both safety and process optimization. mt.commt.com

By inserting an ATR probe directly into the reaction vessel, chemists can track the concentration profiles of reactants, intermediates, and products as the reaction progresses. youtube.comyoutube.com For example, during the formation of the isopropyl Grignard reagent, the disappearance of the characteristic vibrational band of the starting alkyl halide can be monitored. Subsequently, during the coupling reaction with the 6-methoxynaphthalene substrate, the formation of the C-C bond and the consumption of the Grignard reagent can be observed in real-time. mt.comacs.org

This continuous data stream allows for the precise determination of reaction initiation, progression, and endpoint, eliminating the need for offline sampling and analysis. mdpi.com It provides critical insights into reaction kinetics, helps identify the formation of transient intermediates or by-products, and ensures that the accumulation of unreacted, hazardous reagents is minimized. mt.com The ability to observe molecular changes as they happen enables rapid optimization of reaction parameters like temperature and addition rates, leading to improved yield, purity, and process safety. nih.govnih.gov

X-ray Crystallography and Solid-State Structural Analysis of Naphthalene Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While a specific crystal structure for this compound may not be readily available, analysis of related naphthalene derivatives provides a strong basis for understanding its solid-state characteristics. aps.orgroyalsocietypublishing.org

Naphthalene and its simple derivatives typically crystallize in a "herringbone" packing motif, which is common for aromatic hydrocarbons. researchgate.net The crystal structure of 2-methoxynaphthalene has been determined, revealing the planar naphthalene core and the geometry of the methoxy substituent. nih.gov For this compound, X-ray analysis would confirm the planarity of the naphthalene ring system and determine the precise bond lengths, bond angles, and torsion angles, including those of the isopropyl and methoxy substituents. nih.gov

Table 3: Crystallographic Data for Naphthalene and a Representative Derivative

| Parameter | Naphthalene | N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) mdpi.com |

| Formula | C₁₀H₈ | C₂₄H₁₈N₄ |

| Crystal System | Monoclinic royalsocietypublishing.org | Monoclinic mdpi.com |

| Space Group | P2₁/a researchgate.netroyalsocietypublishing.org | P2₁/c mdpi.com |

| a (Å) | 8.29 royalsocietypublishing.org | 10.158(3) mdpi.com |

| b (Å) | 5.97 royalsocietypublishing.org | 10.022(3) mdpi.com |

| c (Å) | 8.68 royalsocietypublishing.org | 19.337(6) mdpi.com |

| β (°) ** | 122.7 royalsocietypublishing.org | 101.958(11) mdpi.com |

| Volume (ų) ** | 362 royalsocietypublishing.org | 1925.1(10) mdpi.com |

| Molecules per unit cell (Z) | 2 royalsocietypublishing.orgroyalsocietypublishing.org | 4 mdpi.com |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of complex molecules like 2-Isopropyl-6-methoxynaphthalene. DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry, electronic distribution, and frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic properties, such as the HOMO-LUMO energy gap, are crucial in predicting the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For aromatic compounds like this compound, DFT calculations can elucidate the distribution of electron density and the nature of the π-electron system, which are fundamental to understanding its chemical behavior.

Furthermore, DFT is utilized to study reaction energetics, providing valuable information on the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify transition states and determine activation energies, offering a theoretical basis for reaction mechanisms. While specific studies on the reaction energetics of this compound are not extensively documented, the methodologies applied to similar aromatic compounds can be extrapolated. For instance, studies on the dehydration of related alcohols have successfully used DFT to analyze reaction enthalpies and free energies, demonstrating the capability of this method to predict reaction feasibility and pathways. ijsrst.com

Molecular Modeling and Simulation of Chemical Interactions

Molecular modeling and simulations are essential for understanding the non-covalent interactions of this compound with other molecules. These interactions are critical in various contexts, including its behavior in different solvents and its potential interactions within biological systems. Techniques such as molecular dynamics (MD) and Monte Carlo (MC) simulations, often parameterized with data from quantum mechanical calculations, can model the behavior of large molecular assemblies over time.

These simulations can reveal how the isopropyl and methoxy (B1213986) groups of this compound influence its solubility, aggregation, and binding affinity. For example, the methoxy group can act as a hydrogen bond acceptor, while the naphthalene (B1677914) ring can engage in π-π stacking interactions. Molecular modeling can quantify these interactions, providing a detailed picture of the intermolecular forces at play. Studies on similar molecules, such as certain 1,4-dihydropyridine (B1200194) derivatives, have successfully used molecular modeling to investigate and confirm experimental findings regarding their chemical interactions. researchgate.net

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound. DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra), UV-Vis absorption spectra, and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net The theoretical spectra, when compared with experimental data, aid in the definitive assignment of spectral bands to specific molecular vibrations or electronic transitions. researchgate.net

Conformational analysis, another critical aspect of understanding a molecule's properties, is also performed using computational methods. For a flexible molecule like this compound, which has rotational freedom around the bonds connecting the isopropyl and methoxy groups to the naphthalene ring, potential energy surface (PES) scans can identify the most stable conformers. nih.govresearchgate.net This analysis is crucial as the conformation of the molecule can significantly impact its reactivity and biological activity. Studies on structurally related compounds like 6-methoxy-1,2,3,4-tetrahydronaphthalene (B156819) have demonstrated the utility of PES scans in understanding complex conformational interchanges. nih.gov

Table 1: Predicted Spectroscopic Data for a Structurally Similar Compound (6-methoxy-1,2,3,4-tetrahydronaphthalene) using DFT

| Spectroscopic Property | Computational Method | Predicted Value |

| Key IR Frequencies | B3LYP/6-311++G(d,p) | C-H stretching, C=C aromatic stretching, C-O stretching |

| Key Raman Frequencies | B3LYP/6-311++G(d,p) | Ring breathing modes, C-H bending |

| UV-Vis λmax | TD-DFT/B3LYP | Calculated electronic transitions corresponding to π-π* transitions |

| ¹H and ¹³C NMR Shifts | GIAO-B3LYP | Chemical shifts for aromatic and aliphatic protons and carbons |

Note: This table is illustrative and based on findings for a structurally related compound. Specific values for this compound would require dedicated calculations.

Quantum Chemical Investigations of Non-Linear Optical (NLO) Properties

Quantum chemical calculations are instrumental in the investigation of the non-linear optical (NLO) properties of organic molecules. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon that is dependent on the molecular structure and electronic properties. For molecules like this compound, DFT calculations can be used to compute the first-order hyperpolarizability (β), a key indicator of second-order NLO activity.

The presence of an electron-donating group (methoxy) and the π-conjugated naphthalene system suggests that this compound could exhibit NLO properties. Theoretical studies on other organic molecules have shown that the strategic placement of donor and acceptor groups across a π-system can significantly enhance the NLO response. ijsrst.com Quantum chemical calculations allow for the virtual screening and design of molecules with optimized NLO properties before their synthesis.

Structure-Reactivity Relationship (SRR) Modeling and Prediction

Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between the chemical structure of a molecule and its reactivity. Computational chemistry provides a powerful platform for developing these models. For this compound, various quantum chemical descriptors can be calculated to predict its reactivity. These descriptors include:

Frontier Molecular Orbital Energies (HOMO and LUMO): Indicate the molecule's ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP): Maps the electron density to identify electrophilic and nucleophilic sites.

Global Reactivity Descriptors: Such as chemical hardness, softness, and electrophilicity index, which provide a quantitative measure of the molecule's stability and reactivity.

By analyzing these descriptors, researchers can predict how this compound will behave in different chemical reactions. For instance, the MEP can highlight regions of the molecule that are susceptible to electrophilic or nucleophilic attack. While specific SRR models for this exact compound are not widely published, the theoretical framework has been successfully applied to a vast range of organic molecules.

Theoretical Studies on Molecular Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. nih.govresearchgate.net

Applications in Advanced Organic and Materials Chemistry

Role as a Key Intermediate in Complex Multi-Step Organic Syntheses

The principal and most extensively documented role of 2-isopropyl-6-methoxynaphthalene is as a late-stage intermediate in the synthesis of (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, commonly known as Naproxen. google.com Several synthetic routes converge on this key intermediate or its close structural analogues.

One prominent industrial method begins with the more readily available 2,6-diisopropylnaphthalene (B42965) (DIPN). google.com This process involves a series of oxidation and rearrangement steps to selectively functionalize one of the isopropyl groups. An alternative pathway starts with 2-methoxynaphthalene (B124790), which undergoes Friedel-Crafts acylation to produce 2-acetyl-6-methoxynaphthalene (B28280). google.comorgsyn.orggoogle.com This ketone is then converted through various multi-step sequences into the final propionic acid structure. google.com

In one such pathway starting from DIPN, this compound (referred to as Formula IV in the patent) is a distinct intermediate. google.com It is formed via the methylation of 2-hydroxy-6-(1-methylethyl)naphthalene. google.com Subsequently, the isopropyl group at the 2-position is converted into the propionic acid side chain through a series of oxidation steps. google.com

The following table outlines a representative synthetic sequence where this compound is a pivotal intermediate in the synthesis of Naproxen.

| Step | Starting Material | Key Intermediate | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | 2,6-Diisopropylnaphthalene | 2-(1-Hydroperoxy-1-methylethyl)-6-(1-methylethyl)naphthalene | Hydroperoxidation (e.g., O₂, catalyst, heat) | 2-(1-Hydroperoxy-1-methylethyl)-6-(1-methylethyl)naphthalene | google.com |

| 2 | 2-(1-Hydroperoxy-1-methylethyl)-6-(1-methylethyl)naphthalene | 2-Hydroxy-6-(1-methylethyl)naphthalene | Acid-catalyzed rearrangement (e.g., H₂SO₄, heat) | 2-Hydroxy-6-(1-methylethyl)naphthalene | google.com |

| 3 | 2-Hydroxy-6-(1-methylethyl)naphthalene | This compound | Methylation (e.g., methyl donor, base, solvent) | This compound | google.com |

| 4 | This compound | 2-Methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene | Hydroperoxidation | 2-Methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene | google.com |

| 5 | Further transformation of the hydroperoxy-isopropyl group through several steps (e.g., rearrangement, oxidation) | Various | (DL)-2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) | google.com |

Exploration in Polymer Chemistry and Advanced Materials Development

While the precursor 2,6-diisopropylnaphthalene (DIPN) is noted as a material useful in preparing polymer intermediates, the direct application of this compound as a monomer or building block in polymer chemistry is not widely documented in the reviewed literature. google.com The PubChem database lists "Polymers" as a chemical class for the related compound 2-methoxynaphthalene, but specific examples involving the 2-isopropyl substituted version are scarce. nih.gov

Research in naphthalene-based polymers often focuses on derivatives like 2-hydroxy-6-naphthoic acid, which has been used to prepare poly(2-oxy-6-naphthoyl) (PON) through direct polymerization. rsc.org The structural characteristics of this compound, specifically its rigid naphthalene (B1677914) core and alkyl substituent, could theoretically be explored for creating polymers with specific thermal or optical properties. However, its primary value remains as a synthetic intermediate for pharmaceuticals rather than as a monomer in materials science.

Derivatization for Mechanistic Probes in Chemical Biology

The core structure of this compound provides the scaffold for Naproxen, a molecule that has been extensively derivatized to create probes for studying biological systems and to develop new therapeutic agents with altered mechanisms of action. researchgate.netnih.govnih.gov The primary motivation for this derivatization is often to mask the free carboxylic acid group of Naproxen, which is associated with gastrointestinal side effects, or to explore biological targets beyond its primary cyclooxygenase (COX) enzyme inhibition. dovepress.com

These derivatives serve as valuable mechanistic probes:

Prodrugs: Ester and amide derivatives are synthesized to create prodrugs that release the active Naproxen molecule under specific physiological conditions, often with the goal of improving drug delivery or reducing toxicity. nih.govnih.gov Glycolamide esters and diacyl glyceryl esters are examples of such prodrugs designed for controlled release. nih.govopenmedicinalchemistryjournal.com

Non-COX Inhibitory Analogs: Researchers have synthesized Naproxen derivatives that lack COX inhibitory activity to investigate other potential biological effects, such as anticancer or antiviral mechanisms. nih.gov This allows for the decoupling of its anti-inflammatory effects from other observed activities, helping to identify new cellular pathways and targets. nih.govnih.gov For instance, certain amide derivatives have shown enhanced growth inhibitory activity against human colon tumor cells through a COX-independent mechanism. nih.gov

Dual-Target Inhibitors: By combining the Naproxen scaffold with other pharmacophores, new molecules are created to probe multiple biological targets simultaneously. Thiourea (B124793) derivatives of Naproxen have been synthesized and investigated as potential dual inhibitors of COX and 5-lipoxygenase (5-LOX), another enzyme involved in the inflammatory cascade. mdpi.com

Probes for Inflammasome Pathways: More recent work has involved creating Naproxen derivatives containing cinnamic acid to investigate their effects on the NLRP3 inflammasome, a key component of the innate immune system. jst.go.jpnih.gov These compounds act as probes to understand how modulating this pathway can control inflammation. nih.gov

The following table summarizes various derivatizations of the core Naproxen structure, which is derived from this compound, and their applications as probes in chemical biology.

| Derivative Class | Modification | Purpose / Application as a Probe | Reference |

|---|---|---|---|

| Ester Prodrugs | Conversion of carboxylic acid to an ester (e.g., diacyl glyceryl ester) | To study controlled/slow-release mechanisms in tissues and improve skin absorption. | nih.gov |

| Amide Derivatives | Conversion of carboxylic acid to an amide (e.g., with amino acids or other amines) | To probe COX-independent anticancer mechanisms and reduce GI toxicity. | researchgate.netnih.gov |

| Thiourea Derivatives | Conversion of carboxylic acid to a thiourea moiety | To investigate dual inhibition of COX and 5-lipoxygenase (5-LOX) pathways. | mdpi.com |

| Cinnamic Acid Conjugates | Coupling with various cinnamic acids | To serve as inhibitors and probes for the NLRP3 inflammasome pathway. | jst.go.jpnih.gov |

| Amino-alcohol Bio-conjugates | Modification with a γ-amino-alcohol | To alter selectivity between COX-1 and COX-2 and probe the NF-κB signaling pathway. | biorxiv.org |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-Isopropyl-6-methoxynaphthalene often relies on classical Friedel-Crafts alkylation, which can involve harsh conditions and the use of stoichiometric amounts of catalysts that generate significant waste. Future research is increasingly focused on developing more sustainable and efficient synthetic pathways.

One promising avenue is the exploration of greener alkylating agents and catalysts . This includes the use of isopropanol (B130326) as a safer alternative to isopropyl halides and the development of solid acid catalysts to replace traditional Lewis acids like aluminum chloride. Furthermore, the investigation into biocatalytic routes is gaining traction. The use of enzymes, such as those from microbial sources, could offer highly selective and environmentally benign methods for the synthesis of this compound and its precursors. For instance, research into the biotransformation of 1-methoxynaphthalene (B125815) has demonstrated the potential of recombinant Streptomyces species to carry out specific hydroxylations and other modifications on the naphthalene (B1677914) core. tandfonline.com

Another key area of development is the utilization of renewable feedstocks . While naphthalene is traditionally derived from coal tar or petroleum, there is growing interest in producing aromatic compounds from biomass. researchgate.netnih.govphotochemcad.comrsc.org Lignin, a complex aromatic polymer found in plant cell walls, represents a significant potential source of functionalized aromatic building blocks that could be converted into naphthalene derivatives through innovative biorefinery approaches. nih.gov

The principles of green chemistry are also being applied to the synthesis of related naphthalene structures, such as naphthalene bisimides, where hydrothermal condensation in water has been shown to be a quantitative and clean alternative to traditional methods that use organic solvents and catalysts. biointerfaceresearch.com These approaches could be adapted for the synthesis of this compound, significantly reducing the environmental impact of its production.

Advanced Catalysis and Process Intensification for Naphthalene Derivatives

Advancements in catalysis are central to improving the synthesis of this compound. The focus is on enhancing selectivity, increasing efficiency, and enabling milder reaction conditions.

Zeolite catalysts have shown considerable promise for the alkylation of naphthalenes. acs.orgrsc.orgnih.govacs.orgresearchgate.net Their shape-selective properties can be tuned to favor the formation of specific isomers, which is crucial for maximizing the yield of the desired 2,6-disubstituted product. Research is ongoing to design and synthesize zeolites with optimized pore structures and acidity for the specific isopropylation of 2-methoxynaphthalene (B124790). Studies on the alkylation of naphthalene with long-chain olefins over HY and Hβ zeolites have provided valuable insights into the relationship between catalyst structure and performance. acs.org The modification of HY zeolites with lanthanum has been shown to be effective for the clean alkylation of α-methylnaphthalene. acs.org

The use of ionic liquids as both solvents and catalysts in Friedel-Crafts reactions is another area of active investigation. tandfonline.com Ionic liquids can offer high catalytic activity and can be recycled, making them a more sustainable option.

Process intensification , particularly through the use of continuous flow synthesis , is an emerging trend that holds significant potential for the production of naphthalene derivatives. tandfonline.comresearchgate.netnih.govrsc.org Microreaction systems offer superior heat and mass transfer, allowing for more precise control over reaction parameters, which can lead to higher yields, improved safety, and reduced reaction times. tandfonline.com The continuous-flow synthesis of long-chain alkylated naphthalenes using ionic liquid catalysts has demonstrated the potential for high-throughput production with excellent efficiency. tandfonline.com Similarly, the synthesis of naphthalene-diimide-based conjugated polymers in continuous flow has shown a significant reduction in reaction times and an increase in molecular weight compared to batch synthesis. nih.gov

Integration of Computational and Experimental Methodologies for Reaction Design

The synergy between computational modeling and experimental work is becoming increasingly crucial for the rational design of synthetic routes and catalysts.

Quantum chemical calculations , such as Density Functional Theory (DFT), are being employed to elucidate the mechanisms of reactions like Friedel-Crafts alkylation. researchgate.net By modeling the reaction pathways and transition states, researchers can gain a deeper understanding of the factors that control regioselectivity and reactivity. This knowledge can then be used to design catalysts and reaction conditions that favor the formation of this compound. For instance, computational studies on naphthalene dimers have provided insights into their triplet electronic states, which is relevant for understanding their photochemical behavior. mdpi.com

Molecular dynamics (MD) simulations are being used to study the behavior of naphthalene derivatives in different environments, such as in solution or at the interface of a catalyst. researchgate.netrsc.orgelsevierpure.com These simulations can provide valuable information on solvation effects and the interactions between the substrate and the catalyst, which can influence the outcome of a reaction. For example, MD simulations have been used to predict the crystal shape of naphthalene grown from an ethanol (B145695) solution. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the properties and activities of naphthalene derivatives. mdpi.comacs.orgnih.govnih.govfrontiersin.org By correlating the structural features of a series of compounds with their biological activity or physical properties, these models can guide the design of new molecules with desired characteristics. While not yet applied specifically to this compound, QSAR models have been successfully used for other naphthalene derivatives to predict properties like their inhibitory activity against certain enzymes. nih.gov

The integration of these computational tools with high-throughput screening techniques allows for the rapid evaluation of a large number of potential catalysts and reaction conditions, accelerating the discovery of optimal synthetic methods. elsevierpure.com

Exploration of New Chemical Transformations and Applications for Functionalized Naphthalenes

Beyond its role as a synthetic intermediate, research is exploring new chemical transformations of the this compound scaffold to access novel molecules with potentially valuable properties.

The development of novel C-H functionalization strategies is a major focus in modern organic synthesis. mdpi.comacs.orgresearchgate.net These methods allow for the direct introduction of new functional groups onto the naphthalene core, bypassing the need for pre-functionalized starting materials. This could open up new avenues for creating a diverse range of derivatives from this compound with unique electronic, optical, or biological properties.

Photocatalysis and electrochemical synthesis are emerging as powerful tools for the functionalization of aromatic compounds. photochemcad.comrsc.orgacs.orgnih.gov These methods often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. For example, the photochemical reduction of naphthalene and its methoxy (B1213986) derivatives has been demonstrated using triethylamine. rsc.org The photodegradation of naphthalene over Fe3O4 under visible light has also been investigated. nih.gov

The synthesis of novel bioactive compounds is a significant driver for the exploration of new naphthalene derivatives. biointerfaceresearch.comacs.orgnih.govrsc.orgmedchemexpress.comnih.govijpsjournal.comnih.govrsc.org The naphthalene scaffold is present in many natural products and pharmaceuticals. By modifying the structure of this compound, researchers aim to develop new compounds with potential applications in medicine, for example, as anti-inflammatory or anticancer agents. nih.govnih.gov Novel naphthalene-heterocycle hybrids have shown potent antitumor and anti-inflammatory activities. nih.govrsc.org

The field of biotransformation offers another exciting frontier for creating new functionalized naphthalenes. tandfonline.comnih.gov The use of microorganisms or isolated enzymes to modify the structure of this compound could lead to the production of unique and valuable chiral molecules that are difficult to synthesize through conventional chemistry. The biotransformation of 1-methoxynaphthalene has been shown to produce novel prenyl naphthalen-ols with antioxidative properties. medchemexpress.com

The ongoing research in these areas will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for its application in a wider range of high-value products and sustainable technologies.

Q & A

Q. What are the recommended methodologies for synthesizing 2-isopropyl-6-methoxynaphthalene with high purity?

Synthesis optimization involves:

- Reaction condition variation : Adjusting temperature, solvent polarity, and catalyst type (e.g., Lewis acids) to enhance regioselectivity. For example, Friedel-Crafts alkylation may require AlCl₃ as a catalyst for isopropyl group introduction .

- Purification techniques : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol to isolate the compound from byproducts.

- Analytical validation : Confirm purity via HPLC (>98%) and NMR (absence of extraneous peaks) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use PPE (nitrile gloves, lab coat, goggles) to prevent dermal/ocular exposure. Work in a fume hood with local exhaust ventilation .

- Storage : Store in amber glass containers at 4°C in a desiccator to avoid photodegradation and moisture absorption. Avoid proximity to strong oxidizers (e.g., HNO₃) .

- Disposal : Follow EPA guidelines for halogenated aromatic waste incineration .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and isopropyl (δ 1.2–1.4 ppm) groups. Compare with reference spectra for naphthalene derivatives .

- Mass spectrometry (EI) : Confirm molecular ion [M⁺] at m/z 200.3 and fragmentation patterns (e.g., loss of isopropyl group) .

- FT-IR : Identify C-O (1250 cm⁻¹) and aromatic C-H (3050 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound across studies?

- Risk of bias assessment : Apply criteria from Table C-6/C-7 () to evaluate study design (e.g., randomization, dose reporting). Prioritize studies with "High Initial Confidence" (all bias criteria met) .

- Meta-analysis : Pool data from animal models (e.g., hepatic enzyme induction in rodents) while stratifying by exposure route (oral vs. inhalation) .

- Mechanistic validation : Conduct in vitro CYP450 inhibition assays to reconcile discrepancies in metabolic pathways .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Factorial design : Test variables like pH (4–9), temperature (10–40°C), and microbial activity (aerobic/anaerobic) to model biodegradation rates .

- Column chromatography simulations : Use COMSOL Multiphysics to predict soil adsorption coefficients (Kd) based on log P (octanol-water partition coefficient) .

- Long-term monitoring : Deploy GC-MS for detecting degradation products (e.g., methoxynaphthoic acid) in simulated ecosystems .

Q. How can computational methods predict the biological activity of this compound derivatives?

- QSAR modeling : Train models using descriptors like molar refractivity and HOMO-LUMO gaps from DFT calculations (B3LYP/6-31G*) .

- Molecular docking : Screen derivatives against cytochrome P450 2E1 (PDB ID: 3E4E) to identify potential inhibitors .

- ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., Ames test mutagenicity) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Process analytical technology (PAT) : Implement inline FT-IR to monitor reaction progression and adjust reagent stoichiometry in real time .

- DoE optimization : Use a central composite design to identify critical factors (e.g., catalyst concentration, reaction time) affecting yield .

- Quality control protocols : Establish acceptance criteria for intermediate purity (e.g., ≥95% by TLC) before proceeding to final steps .

Methodological Guidance for Data Interpretation

Q. How should researchers assess the reliability of toxicokinetic data for this compound?

- Systematic review framework : Follow ATSDR’s 8-step process ( ), including data extraction (Step 3) and risk-of-bias rating (Step 5) .

- Confidence grading : Classify studies as "High Confidence" if they report dose-response curves and use validated analytical methods (e.g., LC-MS/MS) .

- Cross-species extrapolation : Apply physiologically based pharmacokinetic (PBPK) models to adjust for metabolic differences between rodents and humans .

Q. What advanced techniques elucidate the metabolic pathways of this compound?

- Stable isotope tracing : Administer ¹³C-labeled compound to track metabolite formation in hepatocyte cultures .

- LC-HRMS/MS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites using fragmentation libraries .

- Knockout models : Use CRISPR-Cas9-modified HepG2 cells lacking CYP1A2 to confirm enzyme-specific metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.